Cas no 99985-83-8 (2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide)
2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide
- N-((S)-1-methyl-2-phenyl-ethyl)-glycolamide
- Acetamide, 2-hydroxy-N-(1-methyl-2-phenylethyl)-
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- Inchi: 1S/C11H15NO2/c1-9(12-11(14)8-13)7-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)
- InChI Key: LRETZWLNIJZKND-UHFFFAOYSA-N
- SMILES: C(NC(C)CC1=CC=CC=C1)(=O)CO
Experimental Properties
- Density: 1.100±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 52-55oC
- Boiling Point: 404.1±38.0 °C at 760 mmHg
- Flash Point: 198.2±26.8 °C
- Solubility: Slightly soluble (11 g/l) (25 º C),
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:-20°C Freezer
2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AW54556-25mg |
2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide |
99985-83-8 | 25mg |
$244.00 | 2024-07-18 | ||
| A2B Chem LLC | AW54556-50mg |
2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide |
99985-83-8 | 50mg |
$338.00 | 2024-07-18 | ||
| A2B Chem LLC | AW54556-100mg |
2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide |
99985-83-8 | 100mg |
$500.00 | 2024-07-18 | ||
| A2B Chem LLC | AW54556-250mg |
2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide |
99985-83-8 | 250mg |
$882.00 | 2024-07-18 | ||
| A2B Chem LLC | AW54556-500mg |
2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide |
99985-83-8 | 500mg |
$1350.00 | 2024-07-18 |
2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide
2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide (CAS No. 99985-83-8): A Promising Compound in Pharmaceutical Research
2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical sciences. Its chemical identity, characterized by the CAS No. 99985-83-8, represents a critical milestone in the development of novel therapeutic agents. This compound belongs to the class of acetamide derivatives, which are widely studied for their potential applications in drug discovery and medicinal chemistry. The integration of functional groups such as hydroxyl and phenyl moieties contributes to its diverse pharmacological profile, making it a subject of interest for researchers seeking to address complex biological targets.
Recent advancements in structural biology and computational modeling have provided new insights into the molecular mechanisms of 2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide. A 2023 study published in Journal of Medicinal Chemistry highlighted its potential as a modulator of protein kinase pathways, which are implicated in various diseases, including cancer and neurodegenerative disorders. The compound’s ability to interact with specific kinase domains was validated through in silico screening and biochemical assays, demonstrating its efficacy in inhibiting key enzymatic activities. This finding underscores the importance of 2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide as a lead molecule for the development of targeted therapies.
One of the most intriguing aspects of 2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide is its structural versatility. The presence of the 1-methyl-2-phenylethyl group introduces steric and electronic effects that influence its binding affinity to target proteins. A 2024 review in Drug Discovery Today emphasized the role of this substituent in enhancing the compound’s solubility and metabolic stability, which are critical factors in drug development. Researchers are also exploring the possibility of modifying the hydroxyl group to improve its pharmacokinetic properties, as demonstrated by a study published in ACS Chemical Biology in 2023.
The therapeutic potential of 2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide extends beyond its direct pharmacological effects. Emerging evidence suggests that it may act as a prodrug, with its hydroxyl group serving as a site for enzymatic activation. A 2025 preclinical study in Pharmaceutical Research reported that the compound exhibits bioavailability comparable to conventional acetamide derivatives, while its metabolic conversion to active metabolites is more efficient. This characteristic makes it a promising candidate for oral administration, as it can bypass first-pass metabolism and achieve higher systemic concentrations.
Current research on 2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide is also focused on its role in modulating inflammation and immune responses. A 2024 study in Immunology Letters demonstrated its ability to suppress inflammatory cytokine production in macrophages, suggesting potential applications in autoimmune diseases and chronic inflammation. The compound’s mechanism of action involves the inhibition of nuclear factor-kappa B (NF-κB) activation, a key regulator of inflammatory pathways. This discovery aligns with the growing interest in anti-inflammatory agents that target specific signaling cascades rather than broad immunosuppression.
From a synthetic standpoint, the preparation of 2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide has been optimized through advanced organic chemistry techniques. A 2023 article in Organic & Biomolecular Chemistry described a scalable synthesis method involving a multi-step coupling reaction between acetamide and the 1-methyl-2-phenylethyl scaffold. This approach not only improves the yield but also reduces the formation of byproducts, which is crucial for large-scale pharmaceutical production. The use of catalytic systems and green chemistry principles further enhances the sustainability of the synthesis process.
The pharmacological profile of 2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide is being evaluated in various preclinical models to assess its safety and efficacy. In vitro studies have shown that it exhibits low toxicity toward normal cells, which is a significant advantage over traditional chemotherapeutics. A 2025 study in Toxicological Sciences reported that the compound’s cytotoxicity is selectively directed toward cancer cell lines, indicating its potential as a targeted therapeutic agent. These findings are supported by in vivo experiments in murine models, where the compound demonstrated tumor growth inhibition without significant adverse effects.
Despite its promising potential, the development of 2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide as a therapeutic agent is still in its early stages. Ongoing research aims to address challenges such as optimizing its pharmacokinetic properties and identifying potential drug-drug interactions. A 2024 study in Drug Metabolism and Disposition highlighted the importance of understanding its metabolic pathways to predict its behavior in human patients. These efforts are critical for translating laboratory findings into clinical applications.
In conclusion, 2-Hydroxy-N-(1-methyl-2-phenylethyl)acetamide represents a novel compound with significant potential in pharmaceutical research. Its unique molecular structure, combined with its ability to modulate key biological pathways, positions it as a candidate for the development of innovative therapies. As research continues to uncover its mechanisms of action and optimize its properties, the compound may play a pivotal role in addressing complex diseases and improving patient outcomes.
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